(E)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-(3,4-dimethoxyphenyl)ethene-1-sulfonamide
Description
Properties
IUPAC Name |
(E)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-(3,4-dimethoxyphenyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClF3N3O4S/c1-28-15-4-3-12(9-16(15)29-2)5-8-30(26,27)25-7-6-23-17-14(19)10-13(11-24-17)18(20,21)22/h3-5,8-11,25H,6-7H2,1-2H3,(H,23,24)/b8-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKVEASXHODMIT-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CS(=O)(=O)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/S(=O)(=O)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClF3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-(3,4-dimethoxyphenyl)ethene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine derivative, followed by the introduction of the ethene and sulfonamide groups. Key reaction conditions include the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction parameters, such as reagent concentrations, reaction time, and purification techniques, is crucial to achieve high purity and efficiency. Advanced techniques like chromatography and crystallization are often employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-(3,4-dimethoxyphenyl)ethene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyridine ring, altering the compound’s properties.
Scientific Research Applications
(E)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-(3,4-dimethoxyphenyl)ethene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe or inhibitor in biochemical assays to investigate enzyme functions and cellular pathways.
Medicine: Potential therapeutic applications include its use as a drug candidate for targeting specific diseases, owing to its unique chemical structure.
Industry: The compound is utilized in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (E)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-(3,4-dimethoxyphenyl)ethene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s closest structural analog is (2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylprop-2-enamide (CAS: 400077-91-0, molecular formula: C₁₀H₈ClF₃N₂O, molar mass: 264.63 g/mol) . A detailed comparison is provided below:
Pharmacokinetic and Pharmacodynamic Insights
- Solubility : The sulfonamide group in the target compound may reduce aqueous solubility compared to the enamide analog, which lacks polar sulfonamide but retains moderate solubility via the amide bond.
- Metabolic Stability : The trifluoromethyl group in both compounds enhances resistance to oxidative metabolism. However, the sulfonamide in the target compound may introduce susceptibility to conjugation reactions (e.g., glucuronidation).
Biological Activity
(E)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-(3,4-dimethoxyphenyl)ethene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article provides a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.
Chemical Structure and Properties
The compound has a complex chemical structure characterized by the following features:
- Molecular Formula : C₁₁H₁₂ClF₃N₄OS
- Molecular Weight : 340.75 g/mol
- IUPAC Name : 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(E)-dimethylaminomethylideneamino]acetamide
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
Anticancer Activity
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through mechanisms involving the disruption of tubulin polymerization, similar to established chemotherapeutic agents like paclitaxel. Molecular docking studies indicate a potential binding affinity to the colchicine site on tubulin, which is critical for cell cycle regulation and mitosis.
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Cell Line Studies : In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-15 (colon cancer)
- K-562 (leukemia)
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.5 | Apoptosis induction via tubulin inhibition |
| HCT-15 | 0.8 | Cell cycle arrest in G2/M phase |
| K-562 | 0.6 | Disruption of microtubule dynamics |
Antimicrobial Activity
The compound's antimicrobial properties have also been explored, with findings suggesting effectiveness against certain bacterial strains. The presence of the chloro and trifluoromethyl groups contributes to its bioactivity.
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Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
Study 1: Antiproliferative Effects
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antiproliferative effects of the compound on MCF-7 and HCT-15 cell lines. Results showed a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.
Study 2: Tubulin Binding Affinity
A molecular docking study highlighted the compound's ability to bind effectively to β-tubulin, suggesting a mechanism similar to that of known anti-mitotic agents. This study provided insights into how structural modifications could enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
